molecular formula C15H32O B12768454 1aEthoxytridecane CAS No. 16979-31-0

1aEthoxytridecane

Cat. No.: B12768454
CAS No.: 16979-31-0
M. Wt: 228.41 g/mol
InChI Key: IRAMPKSROUGMJI-UHFFFAOYSA-N
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Description

1aEthoxytridecane, also known as Tridecane, 1-ethoxy-, is an organic compound with the molecular formula C15H32O. It is a member of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1aEthoxytridecane can be synthesized through the etherification of tridecanol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of tridecanol and ethanol through a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired product from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 1aEthoxytridecane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

1aEthoxytridecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of lipid membranes and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1aEthoxytridecane exerts its effects involves its interaction with various molecular targets. In biological systems, it can integrate into lipid membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

    1aMethoxytridecane: Similar structure but with a methoxy group instead of an ethoxy group.

    1aButoxytridecane: Contains a butoxy group, leading to different physical and chemical properties.

Uniqueness: 1aEthoxytridecane is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly useful in applications requiring a moderate level of solubility in both polar and non-polar solvents.

This comprehensive overview highlights the significance of this compound in various fields and its potential for future research and industrial applications

Properties

CAS No.

16979-31-0

Molecular Formula

C15H32O

Molecular Weight

228.41 g/mol

IUPAC Name

1-ethoxytridecane

InChI

InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-4-2/h3-15H2,1-2H3

InChI Key

IRAMPKSROUGMJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCC

Origin of Product

United States

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